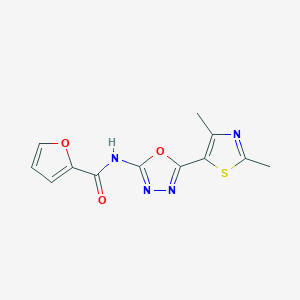

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds containingindole and thiazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Compounds containing thiazole moieties have been associated with various biological activities, including anticancer activity .

Biologische Aktivität

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure comprising thiazole, oxadiazole, and furan moieties, this compound may exhibit significant interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O4S, with a molecular weight of approximately 308.32 g/mol. The presence of multiple heterocyclic rings contributes to its diverse chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O4S |

| Molecular Weight | 308.32 g/mol |

| CAS Number | 1251543-79-9 |

Research indicates that this compound interacts with several biological targets, modulating biochemical pathways related to cell proliferation and apoptosis. Its structural components may facilitate interactions with proteins involved in critical cellular processes, potentially disrupting bacterial virulence factors and enhancing its role as an antimicrobial agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar thiazole and oxadiazole derivatives exhibit significant activity against various bacterial strains. For instance, electron-withdrawing substituents on the aromatic ring have been linked to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound may also possess anticancer properties. Structure–activity relationship (SAR) studies indicate that modifications in the thiazole and oxadiazole rings can enhance cytotoxic effects against cancer cell lines. The presence of specific substituents can significantly influence the compound's ability to induce apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : In one study focusing on structurally related compounds, derivatives containing thiazole rings demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines. This suggests that this compound could exhibit similar or enhanced anticancer activity .

- Antimicrobial Studies : A comparative analysis of thiazole derivatives indicated that compounds with electron-withdrawing groups at specific positions exhibited heightened activity against fungal strains such as Aspergillus niger. This highlights the potential for this compound to be explored further for antifungal applications .

Safety and Toxicity

While detailed toxicity data specific to this compound is limited, general safety assessments for similar compounds indicate the need for caution due to potential cytotoxic effects at high concentrations. Proper handling procedures should be observed to mitigate risks associated with exposure.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by the presence of three distinct rings: thiazole, oxadiazole, and furan. This structural complexity allows for diverse interactions with biological systems, enhancing its potential as a therapeutic agent. The molecular formula is C15H14N4O2 with a molecular weight of approximately 286.3 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Oxadiazole Ring | Enhances reactivity and interaction potential |

| Furan Ring | Provides additional chemical properties |

Anticancer Activity

Research indicates that N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Study: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound against several human cancer types using the MTT assay. The results demonstrated promising activity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human colorectal carcinoma (HCT-116) | 15 |

| Human breast adenocarcinoma (MCF-7) | 10 |

| Human liver carcinoma (HepG2) | 12 |

| Human lung carcinoma (A549) | 18 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential cellular functions.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial effects of this compound against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory mediators could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: In Vivo Anti-inflammatory Assessment

In an animal model of inflammation, the administration of this compound resulted in a significant reduction in edema compared to control groups:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 40 |

These findings support further investigation into its potential use as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-6-9(20-7(2)13-6)11-15-16-12(19-11)14-10(17)8-4-3-5-18-8/h3-5H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLISDZGQOSELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.